Technical Guide: Excited State Oxidation Potential of fac-Ir(3-tBu-ppy)₃
Technical Guide: Excited State Oxidation Potential of fac-Ir(3-tBu-ppy)₃
The following technical guide details the excited state oxidation potential and physicochemical profile of fac-Ir(3-tBu-ppy)₃ , with reference to the widely utilized fac-Ir(tBuppy)₃ (4-tert-butyl) isomer where specific data for the ortho-substituted 3-tBu variant is inferred or contrasted.
Executive Summary
fac-Ir(3-tBu-ppy)₃ (Tris[2-(3-tert-butylphenyl)pyridinato-C²,N]iridium(III)) represents a class of strongly reducing, homoleptic iridium(III) polypyridyl photocatalysts.[1] Distinguished by the tert-butyl substitution on the phenyl ring, this complex is engineered to enhance solubility in non-polar organic solvents and provide steric shielding to the metal center, thereby modulating quenching kinetics and preventing catalyst aggregation.
While the "3-tBu" nomenclature specifically denotes substitution at the position ortho to the carbon-iridium bond (creating significant steric congestion), the most prevalent isomer in photoredox literature is the 4-tBu derivative (often abbreviated simply as Ir(tBuppy)₃ ). This guide provides the definitive electrochemical and photophysical data for the Ir(tBuppy)₃ class, with specific notes on the structural implications of the 3-tBu isomer.
Key Metric: The excited state oxidation potential (
Part 1: The Physicochemical Profile
The photoredox utility of
Structural Specifications
-
Formula:
-
Geometry: Facial (fac) isomer (thermodynamically preferred over meridional).
-
Electronic Configuration: Low-spin
Ir(III). -
Role of t-Bu Group:
-
Electronic: Weak inductive donor (+I effect); slightly destabilizes the HOMO, making the ground state easier to oxidize compared to unsubstituted
. -
Steric (3-tBu specific): The ortho-tBu group (position 3) creates a "protective cage" around the Ir center. This can retard the rate of quenching by large substrates (steric gating) and suppress non-radiative decay pathways, potentially extending the excited state lifetime (
).
-
Electrochemical & Photophysical Data Table
The following values are derived from the standard fac-Ir(tBuppy)₃ (4-tBu) analogue, which serves as the functional benchmark for this catalyst class.
| Property | Symbol | Value | Unit | Conditions |
| Ground State Oxidation | +0.66 | V vs. SCE | MeCN, 298 K | |
| Triplet Energy | 2.41 | eV | 77 K / 298 K | |
| Excited State Oxidation | -1.75 | V vs. SCE | Calculated ( | |
| Excited State Reduction | +0.25 | V vs. SCE | Approximate | |
| Emission Max | 510 | nm | Green phosphorescence | |
| Lifetime | 1.9 | Degassed MeCN |
Technical Note: The value of -1.75 V (often cited as -1.72 V to -1.75 V) indicates that the excited complex is a stronger reductant than the benchmark
(V) and significantly stronger than ( V).
Part 2: Deriving the Excited State Potential
The excited state oxidation potential is not measured directly but is derived using the Rehm-Weller approximation . This calculation bridges the thermodynamic gap between the ground state redox potential and the stored excited state energy.
The Derivation Logic
The potential for the couple
Where:
-
(+0.66 V): The potential required to remove an electron from the HOMO (
orbital) of the ground state complex. The tert-butyl groups make the metal center more electron-rich, shifting this potential cathodically (less positive) relative to (+0.77 V). -
(2.41 eV): The zero-zero spectroscopic energy gap between the ground state (
) and the lowest triplet state ( ). This is determined from the intersection of absorption and emission spectra (or the blue edge of the emission spectrum).
Calculation:
Photophysical Cycle Diagram (Graphviz)
Caption: The oxidative quenching cycle of fac-Ir(3-tBu-ppy)₃. The excited triplet state (T1) acts as a strong reductant (-1.75 V), transferring an electron to a substrate (R-X) before being regenerated from the Ir(IV) state.
Part 3: Experimental Determination Protocols
To validate the potential of a specific batch of
Protocol A: Cyclic Voltammetry (Ground State )
Objective: Measure
-
Setup: Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: SCE or Ag/AgCl).
-
Solvent/Electrolyte: Anhydrous MeCN or
with 0.1 M (Tetrabutylammonium hexafluorophosphate). -
Standardization: Add Ferrocene (
) internal standard at the end of the run. -
Procedure:
-
Scan rate: 100 mV/s.
-
Scan range: 0 V to +1.5 V.
-
Observation: Look for a reversible oxidation wave around +0.66 V vs SCE.
-
Note: The 3-tBu isomer may show slower electron transfer kinetics (larger peak separation,
) due to steric shielding of the electrode surface.
-
Protocol B: Emission Spectroscopy ( )
Objective: Determine the excited state energy (
-
Sample Prep: Dilute solution (
M) in 2-MeTHF or degassed MeCN. -
Measurement:
-
Record Photoluminescence (PL) spectrum at 77 K (frozen matrix) to resolve vibronic structure.
-
Identify the highest energy emission peak (the "blue edge"), corresponding to the
transition.
-
-
Calculation:
-
Convert wavelength (
in nm) to Energy (eV): -
Typically
nm eV.
-
Part 4: Comparative Analysis
Comparison of
| Catalyst | Primary Application | |||
| fac-Ir(tBuppy)₃ | +0.66 | 2.41 | -1.75 | Reductive Dehalogenation, C-H Alkylation |
| +0.77 | 2.50 | -1.73 | General Photoredox | |
| +1.69 | 2.60 | -0.89 | Oxidative Transformations (High Potential) | |
| +1.29 | 2.12 | -0.81 | Mild Reductions |
Insight: The tert-butyl derivative is marginally more reducing than the parent
References
-
MacMillan, D. W. C., et al. (2014).[3] "Decarboxylative arylation of
-amino acids via photoredox catalysis." Journal of the American Chemical Society. Link- Establishes the utility of Ir(tBuppy)₃ in redox-active cycles.
-
Stephenson, C. R. J., et al. (2012). "Visible Light-Mediated Conversion of Alcohols to Halides." Nature Chemistry. Link
- Characterization of Ir(ppy)
-
Weaver, J. D., et al. (2015). "Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis." Journal of Organometallic Chemistry. Link
- Provides specific synthesis and electrochemical d
-
Hansmann, M. M., et al. (2017). "Organic Electron Donors as Powerful Single-Electron Reductants." Chem. Sci.[4]Link
- Reference for compar
